2-((((2,4-Difluorophenyl)methyl)amino)ethylidene)indane-1,3-dione
Description
2-((((2,4-Difluorophenyl)methyl)amino)ethylidene)indane-1,3-dione is a synthetic indane-1,3-dione derivative characterized by a substituted ethylideneamino group at the 2-position of the indane core. The substituent includes a 2,4-difluorophenylmethyl moiety, which introduces electronegative fluorine atoms that may enhance lipophilicity and metabolic stability compared to non-halogenated analogs.
Properties
IUPAC Name |
2-[N-[(2,4-difluorophenyl)methyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO2/c1-10(21-9-11-6-7-12(19)8-15(11)20)16-17(22)13-4-2-3-5-14(13)18(16)23/h2-8,22H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICUUHVQFJTDMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=C(C=C(C=C1)F)F)C2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((((2,4-Difluorophenyl)methyl)amino)ethylidene)indane-1,3-dione, with the CAS number 1024400-42-7, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a difluorophenyl moiety and an indane-1,3-dione core, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.
- Molecular Formula : C18H13F2NO2
- Molecular Weight : 313.3 g/mol
- IUPAC Name : 2-[N-[(2,4-difluorophenyl)methyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
The precise mechanism of action of this compound is still under investigation. However, compounds with similar structures have been shown to exhibit various biological activities, including:
- Antiproliferative Activity : Some fluorinated compounds have demonstrated significant antiproliferative effects against cancer cell lines by inducing apoptosis and inhibiting cell growth through DNA adduct formation .
- Enzyme Interaction : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and can influence the pharmacokinetics of therapeutic agents .
Biological Activity Data
Case Studies and Research Findings
- Anticancer Properties : A study highlighted the efficacy of similar compounds in inhibiting the growth of various cancer cell lines. For instance, derivatives of benzothiazoles have shown potent activity against breast and ovarian cancer cells . The structure-activity relationship (SAR) studies indicate that modifications in the substituents can enhance or diminish biological activity.
- Fluorinated Compounds : Research on fluorinated analogs suggests that the presence of fluorine atoms can improve the metabolic stability and bioavailability of compounds. This has implications for the design of new anticancer agents based on the indane scaffold .
- Mechanistic Insights : Further investigations into the mechanism revealed that similar compounds could bind covalently to cellular macromolecules after metabolic activation, leading to cytotoxic effects in sensitive cancer cells . This highlights the importance of metabolic pathways in determining the efficacy of such compounds.
Scientific Research Applications
The compound's biological activity has been a focal point of research, particularly in the context of cancer treatment and enzyme interaction.
Antiproliferative Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell growth through mechanisms such as DNA adduct formation. For instance:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antiproliferative | Potent activity against cancer cells | |
| Enzyme Induction | Induces CYP1A1 expression in sensitive cells | |
| Selectivity | Shows selective toxicity towards certain cancer types |
Mechanistic Insights
The precise mechanism of action of 2-((((2,4-Difluorophenyl)methyl)amino)ethylidene)indane-1,3-dione is still under investigation. However, studies suggest that similar fluorinated compounds can interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence the pharmacokinetics of therapeutic agents and enhance their efficacy against tumors.
Anticancer Properties
A study evaluating the efficacy of fluorinated indane derivatives highlighted their potential in inhibiting the growth of breast and ovarian cancer cells. The structure-activity relationship (SAR) studies indicate that modifications in substituents can significantly affect biological activity. For example:
- Study Reference : Research on derivatives of benzothiazoles showed potent activity against breast and ovarian cancer cells .
Fluorinated Compounds
Research has demonstrated that the incorporation of fluorine atoms can improve metabolic stability and bioavailability. This finding has substantial implications for the design of new anticancer agents based on the indane scaffold .
Applications in Material Science
Beyond biological applications, this compound is also being explored for its utility in developing new materials. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules, which can be applied in various industrial processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Indane-1,3-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:
2.1 Structural and Functional Analogues
2.2 Key Findings
Anticoagulant Activity :
- The 2-aryl-substituted indane-1,3-diones, such as 3c , demonstrate potent anticoagulant effects by prolonging prothrombin time (PT). The methylsulfanyl group in 3c enhances activity (PT = 33.71 s), likely due to improved hydrophobic interactions with clotting factors .
- Fluorinated analogs like the target compound may exhibit similar or enhanced activity, as fluorine atoms increase electronegativity and membrane permeability. However, direct data are unavailable.
Structural Influences: Electron-Withdrawing Groups: Fluorine (target compound) and iodine (4-iodophenyl analog) may alter electron density, affecting binding to serine proteases in the coagulation cascade. Heterocyclic Moieties: The thienylmethyl group in the thiophene analog (C₁₆H₁₃NO₂S) could enhance metabolic stability compared to purely aromatic substituents .
Pesticidal Derivatives: Compounds like indenanofan (2-((2-(3-chlorophenyl)oxiranyl)methyl)-2-ethyl-1H-indene-1,3(2H)-dione) highlight the pesticidal utility of indane-1,3-diones. The target compound’s difluorophenyl group may offer herbicidal advantages but requires validation .
2.3 Pharmacokinetic Considerations
- Metabolic Stability: Fluorine atoms resist oxidative metabolism, which may extend half-life relative to non-halogenated analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((((2,4-Difluorophenyl)methyl)amino)ethylidene)indane-1,3-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted aniline derivatives (e.g., 2,4-difluorobenzylamine) and indane-1,3-dione precursors. Key variables include solvent choice (e.g., ethanol or DMF), temperature (typically 60–80°C), and catalysts (e.g., acetic acid or Lewis acids). For example, highlights that fluorinated aromatic amines react with cyclic diones under reflux conditions, with yields optimized by controlling stoichiometry and reaction time. Purification often involves recrystallization or column chromatography to remove unreacted starting materials .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze aromatic proton environments (e.g., split patterns for fluorinated phenyl groups at δ 6.8–7.5 ppm) and confirm the presence of the ethylidene linkage (δ 8.2–8.5 ppm for imine protons).
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending (amine/imide at ~3300 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the indane-dione core and fluorinated substituents .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies (TGA/DSC) suggest decomposition above 200°C. Fluorine atoms enhance lipophilicity, impacting its partitioning in biological assays. Store under inert conditions (argon) at –20°C to prevent oxidation of the imine bond .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, particularly at the imine or carbonyl groups.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) by modeling fluorine’s electronegativity and the compound’s planar indane-dione core. suggests fluorinated analogs exhibit enhanced binding affinity due to hydrophobic and electrostatic interactions .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Studies : Use a gradient of concentrations (e.g., 1–100 μM) to differentiate between therapeutic and cytotoxic thresholds.
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify pathways affected at varying doses.
- Comparative SAR : Modify substituents (e.g., replacing fluorine with chlorine) to isolate structural contributors to activity. emphasizes fluorophenyl groups’ role in enhancing membrane permeability but also potential off-target effects .
Q. How can environmental impact assessments (e.g., biodegradation, ecotoxicity) be integrated into the compound’s research lifecycle?
- Methodological Answer :
- Fate Analysis : Use OECD guidelines (e.g., Test 301) to evaluate biodegradability in aquatic systems. Fluorinated compounds often persist due to C–F bond stability.
- Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (e.g., Daphnia magna). recommends tiered testing, starting with in vitro assays (e.g., Microtox) followed by mesocosm studies .
Q. What are the challenges in designing in vivo studies to evaluate this compound’s pharmacokinetics (PK) and pharmacodynamics (PD)?
- Methodological Answer :
- PK Profiling : Administer via intravenous/oral routes in rodent models, then quantify plasma levels using LC-MS/MS. Fluorine atoms may alter metabolic pathways (e.g., CYP450 interactions).
- PD Markers : Monitor biomarkers (e.g., inflammatory cytokines) linked to hypothesized mechanisms. notes that fluorinated amines often exhibit prolonged half-lives but require careful monitoring for renal/hepatic accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
